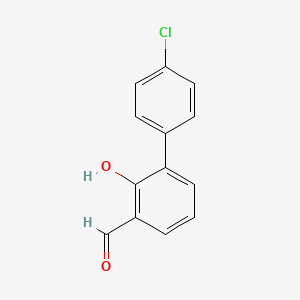

6-(4-Chlorophenyl)-2-formylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORESKBIFHBTXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473173 | |

| Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-43-3 | |

| Record name | 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-(4-Chlorophenyl)-2-formylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 6-(4-Chlorophenyl)-2-formylphenol. This molecule, possessing a biphenyl scaffold common in medicinal chemistry, integrates a reactive formyl group and a phenolic hydroxyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures, such as ligands, molecular probes, and potential therapeutic agents.

Synthesis Pathway

A robust three-step synthetic pathway is proposed for the synthesis of this compound, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure. This is followed by the deprotection of a phenol-protecting group and a highly selective ortho-formylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)-1-(methoxymethoxy)benzene (Suzuki-Miyaura Coupling)

Protocol:

-

To a dry, argon-purged three-neck round-bottom flask, add 2-bromo-1-(methoxymethoxy)benzene (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

-

Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Step 2: Synthesis of 2-(4-Chlorophenyl)phenol (Deprotection)

Protocol:

-

Dissolve 2-(4-chlorophenyl)-1-(methoxymethoxy)benzene (1.0 eq) in methanol.

-

Add concentrated hydrochloric acid (37%) dropwise (approximately 10% of the total volume).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude 2-(4-chlorophenyl)phenol, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (ortho-Formylation)

Protocol:

-

In a dry, argon-purged three-neck round-bottom flask, suspend anhydrous magnesium dichloride (1.5 eq) in dry tetrahydrofuran (THF).

-

Add triethylamine (3.5 eq) dropwise and stir the mixture for 10 minutes.

-

Add 2-(4-chlorophenyl)phenol (1.0 eq) to the mixture.

-

Finally, add paraformaldehyde (3.0 eq) in one portion.

-

Heat the reaction mixture to a gentle reflux (around 70-75°C) for 4-6 hours.[1][2]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to 0°C and acidify with 1 M HCl until the pH is approximately 2-3.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent by rotary evaporation.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.

Characterization Data

The following table summarizes the expected quantitative data for the synthesized this compound, based on analysis of structurally similar compounds.

| Parameter | Expected Value |

| Physical State | Crystalline solid |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Melting Point | 95-100 °C (estimated) |

| Overall Yield | 50-65% (over three steps) |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.5 (s, 1H, -OH), 9.95 (s, 1H, -CHO), 7.6-7.7 (m, 2H, Ar-H), 7.4-7.5 (m, 4H, Ar-H), 7.0-7.1 (t, 1H, Ar-H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 196.0 (CHO), 161.0 (C-OH), 138.0 (C-Cl), 136.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-C), 121.0 (Ar-CH), 119.0 (Ar-CH) ppm. |

| FT-IR (KBr) | ν 3200-3000 (br, O-H stretch), 3050 (w, Ar C-H stretch), 1660 (s, C=O stretch, aldehyde), 1600, 1480 (m, C=C stretch, aromatic), 1250 (m, C-O stretch, phenol), 830 (s, C-Cl stretch) cm⁻¹.[3] |

| Mass Spec (EI) | m/z (%): 234 (M⁺+2, ~33%), 232 (M⁺, 100%), 231 (M-H, ~80%), 204 (M-CO, ~40%), 197 (M-Cl, ~20%), 168 (M-CO-Cl, ~30%). The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) is expected.[4] |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The downfield singlet at approximately 11.5 ppm is characteristic of the phenolic proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent formyl group. The singlet around 9.95 ppm corresponds to the aldehyde proton. The aromatic region will display a complex multiplet pattern corresponding to the seven aromatic protons on the two phenyl rings.

-

¹³C NMR Spectroscopy: The aldehyde carbon is expected to appear at a characteristic downfield shift of around 196.0 ppm. The carbon attached to the hydroxyl group (C-OH) will be observed around 161.0 ppm. The remaining aromatic carbons will appear in the typical range of 119.0 to 138.0 ppm, with the carbon bearing the chlorine atom being deshielded.

-

FT-IR Spectroscopy: A broad absorption band in the region of 3200-3000 cm⁻¹ will indicate the presence of the hydroxyl group involved in hydrogen bonding.[3] A strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the conjugated aldehyde.[3] Aromatic C=C stretching vibrations will be observed in the 1600-1480 cm⁻¹ region, and a C-Cl stretching band is expected around 830 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 232, along with an M⁺+2 peak at m/z 234 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound.[4] Common fragmentation patterns would include the loss of a hydrogen radical (M-1), a carbonyl group (M-28), and a chlorine radical (M-35).[4]

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest several areas of potential interest for drug development professionals. Biphenyl structures are known to interact with various biological targets, and the presence of the salicylaldehyde moiety allows for the facile synthesis of Schiff bases and other derivatives that can act as ligands for metal ions or interact with biological macromolecules.

For instance, salicylaldehyde derivatives are precursors to compounds that have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. The specific signaling pathways would be highly dependent on the downstream modifications of this core structure. A hypothetical application could be in the development of inhibitors for enzymes where a biphenyl moiety can access a hydrophobic pocket and the salicylaldehyde can form crucial hydrogen bonds or covalent linkages.

Caption: Potential derivatization and hypothetical biological interactions.

References

spectroscopic analysis of 6-(4-Chlorophenyl)-2-formylphenol (¹H NMR, ¹³C NMR, FT-IR, Mass Spec)

An In-depth Analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry Data

This technical guide provides a comprehensive overview of the spectroscopic analysis of the synthesized aromatic compound, 6-(4-Chlorophenyl)-2-formylphenol. The following sections detail the predicted and expected analytical data based on the principles of spectroscopic interpretation and data from analogous compounds, in the absence of experimentally published spectra for this specific molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the key structural features of this compound as elucidated by various spectroscopic techniques.

Predicted Spectroscopic Data

The anticipated data for this compound across four primary spectroscopic methods are summarized below. These values are estimations derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 | Singlet | 1H | Phenolic -OH |

| ~9.9 | Singlet | 1H | Aldehydic -CHO |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Multiplet | 4H | Ar-H (chlorophenyl) |

| ~7.0 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~195 | C=O | Aldehydic Carbonyl |

| ~160 | C-O | Phenolic Carbon |

| ~140 | C | Aromatic Quaternary |

| ~138 | C | Aromatic Quaternary |

| ~135 | CH | Aromatic |

| ~133 | C | Aromatic Quaternary |

| ~130 | CH | Aromatic |

| ~129 | CH | Aromatic |

| ~120 | CH | Aromatic |

| ~118 | CH | Aromatic |

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2900-2800 | Weak | C-H (aldehyde) | Stretching |

| 1700-1680 | Strong | C=O (aldehyde) | Stretching |

| 1600-1450 | Medium-Strong | C=C (aromatic) | Stretching |

| 1250-1180 | Strong | C-O (phenol) | Stretching |

| 850-800 | Strong | C-Cl | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~232/234 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| ~231/233 | [M-H]⁺ |

| ~203/205 | [M-CHO]⁺ |

| ~139 | [C₇H₄ClO]⁺ |

| ~115 | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum would be recorded using a spectrometer equipped with an attenuated total reflection (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The predicted data and methodologies provide a robust framework for researchers to confirm the synthesis and purity of this compound.

crystal structure and X-ray diffraction analysis of 6-(4-Chlorophenyl)-2-formylphenol

An In-depth Technical Guide on the Putative Crystal Structure and X-ray Diffraction Analysis of 6-(4-Chlorophenyl)-2-formylphenol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of aryl-substituted phenols, with a specific focus on the hypothetical . While a specific crystallographic study for this exact compound is not publicly available, this guide synthesizes information from closely related structures to present a representative analysis. The protocols and data herein are intended to serve as a practical guide for researchers engaged in the structural characterization of novel organic compounds.

Introduction

Substituted phenols are a critical class of organic compounds in medicinal chemistry and materials science. The introduction of a formyl group ortho to the hydroxyl moiety and a substituted aryl group at a neighboring position can significantly influence the molecule's chemical reactivity, intermolecular interactions, and biological activity. The compound this compound is of interest due to its potential as a precursor for Schiff bases and other complex organic molecules. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials. This guide outlines the experimental and analytical workflow for such a study.

Synthesis and Crystallization

The synthesis of this compound can be approached through established organic chemistry methodologies, primarily involving the formylation of a substituted phenol.

Proposed Synthetic Protocol

A plausible route for the synthesis involves the ortho-formylation of 2-(4-chlorophenyl)phenol. The Duff reaction or a modified Reimer-Tiemann reaction could be employed. An alternative, regioselective method is the formylation of phenols using paraformaldehyde and magnesium dichloride in the presence of a base.[1]

Experimental Protocol: Ortho-formylation of a Phenol [1]

-

Reaction Setup: A dry, three-necked round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and an inert gas (e.g., argon) inlet.

-

Reagents: Anhydrous magnesium dichloride and paraformaldehyde are added to the flask under a positive pressure of the inert gas.

-

Solvent and Base: Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.

-

Substrate Addition: The phenol precursor, in this case, 2-(4-chlorophenyl)phenol, is added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Work-up: After cooling to room temperature, diethyl ether is added. The organic phase is washed successively with dilute hydrochloric acid and water.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Data Collection Strategy: The crystal is maintained at a constant temperature (e.g., 296 K) while a series of diffraction images are collected over a range of crystal orientations.

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

Illustrative Crystallographic Data

As no specific data for this compound is available, the following table presents the crystallographic data for a structurally related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, to illustrate the typical parameters reported in such an analysis.[2][3]

| Parameter | Value (for (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol) |

| Chemical Formula | C₁₄H₁₂ClNO₂ |

| Formula Weight ( g/mol ) | 261.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2348 (9) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| Volume (ų) | 1240.86 (13) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.401 |

| Absorption Coefficient (mm⁻¹) | 0.30 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections Collected | 15517 |

| Independent Reflections | 2441 |

| R_int | 0.042 |

| Final R indices [I > 2σ(I)] | R₁ = 0.031, wR₂ = 0.090 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.101 |

Structural Analysis and Interpretation

The solved crystal structure would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

Molecular Geometry

The analysis would reveal precise bond lengths and angles, which can be compared to standard values to identify any unusual geometric features. The planarity of the aromatic rings and the orientation of the formyl and hydroxyl groups would be determined. For instance, in similar structures, an intramolecular hydrogen bond between the hydroxyl group and the formyl oxygen is often observed, leading to a nearly planar six-membered ring.[2][3]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[4][5]

Visualizing the Workflow and Structural Relationships

Graphviz diagrams are provided below to illustrate the experimental workflow and the logical relationships in the structural analysis.

Caption: Experimental workflow from synthesis to structural analysis.

Caption: Logical relationships in crystallographic structural analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The presented protocols and illustrative data from related compounds offer a valuable resource for researchers in medicinal chemistry and materials science. The detailed structural information obtained from such an analysis is indispensable for understanding the structure-property relationships of this and similar molecules, thereby guiding future research and development efforts.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. X-ray crystal and computational structural study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility Profile of 6-(4-Chlorophenyl)-2-formylphenol in Various Organic Solvents: A Technical Guide

Disclaimer: Publicly available quantitative solubility data for 6-(4-Chlorophenyl)-2-formylphenol is limited. This guide provides a comprehensive overview based on the reported solubility of structurally similar compounds, general principles of phenolic compound solubility, and established experimental methodologies for solubility determination. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenolic aldehyde of interest in various fields, including medicinal chemistry and material science. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide summarizes the expected solubility behavior of this compound and provides detailed protocols for its experimental determination.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, exhibit a wide range of solubilities in organic solvents, largely governed by the polarity of both the solute and the solvent. The presence of a polar hydroxyl group and a formyl group, combined with a nonpolar chlorophenyl substituent in this compound, suggests a nuanced solubility profile. The general principle of "like dissolves like" is a key predictor of its behavior; it is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents and water.

Physicochemical Properties and Expected Solubility

Table 1: Qualitative Solubility of Structurally Similar Phenolic Aldehydes

| Compound | Water | Ethanol | Acetone |

| 5-(4-Chlorophenyl)-2-formylphenol | Poorly Soluble[1] | Soluble[1] | Soluble[1] |

The solubility will be influenced by the physicochemical properties of the solvent. A selection of common organic solvents and their relevant properties are provided in Table 2 to aid in solvent selection for experimental studies.

Table 2: Physicochemical Properties of Selected Organic Solvents

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Boiling Point (°C) |

| Non-Polar | |||

| n-Hexane | 1.88 | 0.1 | 69 |

| Toluene | 2.38 | 2.4 | 111 |

| Diethyl Ether | 4.34 | 2.8 | 35 |

| Polar Aprotic | |||

| Ethyl Acetate | 6.02 | 4.4 | 77 |

| Acetone | 20.7 | 5.1 | 56 |

| Acetonitrile | 37.5 | 5.8 | 82 |

| Dimethylformamide (DMF) | 36.7 | 6.4 | 153 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 189 |

| Polar Protic | |||

| 1-Butanol | 17.8 | 4.0 | 118 |

| 2-Propanol (IPA) | 19.9 | 4.0 | 82 |

| Ethanol | 24.6 | 4.3 | 78 |

| Methanol | 32.7 | 5.1 | 65 |

| Water | 80.1 | 10.2 | 100 |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods can be employed. The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method Coupled with Gravimetric Analysis

This method involves equilibrating an excess amount of the solid solute in the solvent of interest and then determining the concentration of the dissolved solute in a known volume of the saturated solution by weighing the residue after solvent evaporation.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes

-

Pre-weighed evaporating dishes or vials

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent.

-

Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

-

Transfer the clear saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Shake-Flask Method with UV-Vis or LC-MS Quantification

For compounds with a suitable chromophore, UV-Vis spectroscopy can be used for quantification. For more complex mixtures or lower concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity.

Procedure:

-

Follow steps 1-5 of the gravimetric method to prepare the saturated solution.

-

Dilute a known volume of the clear saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound or by a validated LC-MS method.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, its structural similarity to other substituted phenolic aldehydes suggests it is likely soluble in polar organic solvents such as ethanol and acetone, and poorly soluble in water. For precise applications in research and drug development, it is imperative to experimentally determine the solubility of this compound using standardized methods like the shake-flask protocol outlined in this guide. The choice of quantification technique, whether gravimetric, spectroscopic, or chromatographic, will depend on the specific requirements of the study and the properties of the compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Substituted Formylphenols

Disclaimer: Specific experimental data on the thermal stability and decomposition temperature of 6-(4-Chlorophenyl)-2-formylphenol is not available in publicly accessible scientific literature or databases. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the thermal properties of this, or structurally similar, compounds. The quantitative data and experimental protocols presented herein are based on established analytical techniques and use analogous, well-characterized compounds for illustrative purposes.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical quality attribute that influences its synthesis, purification, formulation, and storage. Understanding the temperature at which a compound begins to decompose is essential for ensuring its safety, efficacy, and shelf-life. This guide outlines the standard methodologies for determining the thermal stability of a substituted formylphenol, using this compound as a representative subject.

The core structure, a phenol ring substituted with both a formyl (-CHO) and a chlorophenyl group, presents several chemical features that will influence its thermal behavior. The intramolecular hydrogen bonding between the phenolic hydroxyl and the formyl group, as well as the overall molecular weight and crystal lattice energy, will dictate its melting point and subsequent decomposition profile.

Thermal Analysis Data

Thermal analysis is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

For the purpose of this guide, representative data is summarized below. This data is hypothetical and serves as an example of how results for a compound like this compound would be presented.

Table 1: Summary of Thermal Analysis Data (Illustrative)

| Parameter | Method | Value | Description |

|---|---|---|---|

| Melting Point (Tm) | DSC | 145 - 155 °C | Endothermic peak, indicating the transition from solid to liquid phase. A broad range may suggest impurities. |

| Onset of Decomposition (Tonset) | TGA | ~ 250 °C | The temperature at which the initial, significant mass loss begins, typically defined by the intersection of the baseline and the tangent of the decomposition curve. |

| Decomposition Temperature (Td) | TGA | ~ 285 °C | The temperature at which the rate of mass loss is at its maximum (peak of the first derivative curve, DTG). |

| Mass Loss (Step 1) | TGA | 45% | Corresponds to the initial fragmentation of the molecule, potentially the loss of the formyl group and cleavage at the phenyl-phenyl bond. |

| Mass Loss (Step 2) | TGA | 30% | A subsequent decomposition event at a higher temperature, indicating the breakdown of the core phenolic structure. |

| Final Residue @ 600 °C | TGA | < 5% | The amount of material remaining at the end of the analysis, indicating near-complete decomposition. |

Experimental Protocols

Detailed and precise experimental protocols are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs, indicating decomposition or volatilization, and to quantify the amount of mass lost.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).

-

Sample Preparation: 3-5 mg of the finely ground this compound sample is accurately weighed into an aluminum or ceramic crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere of inert nitrogen gas at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA curve (mass % vs. temperature) and its first derivative (DTG) are analyzed to determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions (e.g., glass transitions, phase changes) of the compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000).

-

Sample Preparation: 1-3 mg of the this compound sample is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: The analysis is conducted under a nitrogen purge at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The heat flow vs. temperature curve is analyzed. The peak of the endotherm corresponding to melting provides the melting point (Tm) of the substance.

Visualizations: Workflows and Decomposition Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the complete thermal characterization of a novel chemical compound.

Hypothetical Decomposition Pathway

While the exact thermal decomposition mechanism requires advanced analysis (e.g., TGA-MS), a plausible pathway can be hypothesized. Thermal energy can induce homolytic cleavage at the weakest bonds. For a molecule like this compound, initial fragmentation might occur at the C-C bond between the phenyl rings or involve the formyl group.

Conclusion

The thermal characterization of this compound is paramount for its development and handling. Although specific data is not publicly available, this guide provides the necessary framework for its determination. By employing standardized TGA and DSC protocols, researchers can reliably determine key parameters such as melting point, onset of decomposition, and the overall thermal profile. This information is fundamental to ensuring the stability, quality, and safety of the compound throughout the drug development lifecycle.

CAS number and IUPAC name for 6-(4-Chlorophenyl)-2-formylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-(4-Chlorophenyl)-2-formylphenol, a biaryl salicylaldehyde derivative. Due to the limited availability of data for this specific compound in public databases, this document focuses on its chemical identity, plausible synthetic routes based on established methodologies for similar compounds, and general biological potential inferred from related structures.

Chemical Identity

-

Common Name: this compound

-

IUPAC Name: 2-Hydroxy-6-(4-chlorophenyl)benzaldehyde

-

CAS Number: A specific CAS registry number for this compound could not be readily identified in the searched databases, suggesting it may be a novel or less-documented chemical entity.

-

Chemical Structure:

-

A phenol ring is substituted with a formyl (-CHO) group at the 2-position and a 4-chlorophenyl group at the 6-position.

-

Synthesis and Experimental Protocols

The synthesis of 2-hydroxy-6-arylbenzaldehydes can be challenging due to potential steric hindrance and the need for regioselective C-C bond formation. Based on modern synthetic organic chemistry literature, a plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a halogenated salicylaldehyde derivative with a boronic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol adapted from established procedures for the synthesis of biaryl compounds via Suzuki-Miyaura coupling[1][2]. This protocol would require optimization for the specific substrates.

Objective: To synthesize this compound from 2-bromo-6-hydroxybenzaldehyde and 4-chlorophenylboronic acid.

Materials:

-

2-Bromo-6-hydroxybenzaldehyde

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-hydroxybenzaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask. Subsequently, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

No specific experimental quantitative data for this compound was found in the searched literature. The table below is provided as a template for researchers to populate with their own experimental findings.

| Property | Value | Method/Reference |

| Molecular Formula | C₁₃H₉ClO₂ | Calculated |

| Molecular Weight | 232.66 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | - |

| ¹H NMR | Not available | - |

| ¹³C NMR | Not available | - |

| Mass Spectrometry | Not available | - |

| Yield (from Suzuki) | Dependent on experimental optimization | - |

Potential Biological Activity

While no biological studies have been specifically reported for this compound, the structural motifs present in the molecule, namely the salicylaldehyde and the 4-chlorobiphenyl core, are found in compounds with a wide range of biological activities.

-

Salicylaldehyde Derivatives: This class of compounds is known to exhibit antimicrobial, antifungal, and antioxidant properties. The presence of the aldehyde and hydroxyl groups allows for the formation of Schiff bases and other derivatives, which are often biologically active.

-

Biaryl Compounds: The biphenyl moiety is a common scaffold in medicinal chemistry. The introduction of a chlorine atom on one of the phenyl rings can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Further research is required to determine the specific biological activities and potential therapeutic applications of this compound.

Logical Relationship for Synthesis

The following diagram illustrates the logical flow for the chemical synthesis of the target compound.

Caption: A logical workflow for the synthesis and characterization of a target molecule.

References

- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-(4-Chlorophenyl)-2-formylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-(4-chlorophenyl)-2-formylphenol represent a promising, yet underexplored, class of compounds with significant potential in medicinal chemistry. The core structure, featuring a halogenated biphenyl-like scaffold combined with a reactive formyl group and a phenolic hydroxyl, provides a versatile platform for the synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. While direct studies on this specific family of compounds are limited, extensive research on structurally analogous molecules suggests a strong likelihood of potent anticancer, antimicrobial, and antioxidant activities. This technical guide consolidates the available information on related compounds to provide a predictive overview of the potential biological activities, mechanisms of action, and experimental methodologies relevant to the study of this compound derivatives.

Introduction: The Chemical Scaffold and its Potential

The this compound core is a unique chemical entity. The presence of the 4-chlorophenyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets. The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for antioxidant activity through radical scavenging. The strategically positioned formyl group is a key functional handle for the synthesis of a wide range of derivatives, most notably Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have been extensively shown to possess a broad spectrum of biological activities.

Potential Biological Activities

Based on the well-established bioactivities of structurally similar salicylaldehyde and 4-chlorophenyl derivatives, the following biological activities are anticipated for derivatives of this compound.

Anticancer Activity

Schiff bases and hydrazones derived from salicylaldehydes are widely reported to exhibit significant cytotoxic effects against various cancer cell lines. The imine (-C=N-) linkage is often crucial for their biological activity.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many salicylaldehyde derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle, such as G2/M or G0/G1.

-

Enzyme Inhibition: Derivatives may target and inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases.

Quantitative Data from Analogous Compounds:

The following table summarizes the cytotoxic activity of various Schiff base and hydrazone derivatives of other salicylaldehydes against different cancer cell lines, providing an indication of the potential potency of this compound derivatives.

| Derivative Type | Analogous Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Hydrazone | Salicylaldehyde | MCF-7 (Breast) | < 15 | Doxorubicin |

| Hydrazone | Salicylaldehyde | HeLa (Cervical) | < 15 | Doxorubicin |

| Hydrazone | Cinnamaldehyde | HL-60 (Leukemia) | High Activity | Not Specified |

| Hydrazone | Cinnamaldehyde | SF-295 (Glioblastoma) | High Activity | Not Specified |

| Hydrazone | 4-methoxysalicylaldehyde | HL-60 (Leukemia) | 0.04 - 0.06 | Melphalan |

| Hydrazone | 4-methoxysalicylaldehyde | MCF-7 (Breast) | 0.04 - 0.06 | Melphalan |

This table presents data from structurally similar compounds to suggest the potential activity of this compound derivatives, as direct data is not available.

Antimicrobial Activity

The azomethine group in Schiff bases and the thiourea moiety in thiosemicarbazones are well-known pharmacophores for antimicrobial activity. These compounds have shown efficacy against a broad spectrum of bacteria and fungi.

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane: The lipophilic nature of the compounds could facilitate their interaction with and disruption of the microbial cell membrane.

-

Inhibition of Essential Enzymes: They may inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

Quantitative Data from Analogous Compounds:

The following table presents the minimum inhibitory concentrations (MICs) for Schiff base and thiosemicarbazone derivatives of analogous aldehydes against various microbial strains.

| Derivative Type | Analogous Core Structure | Microbial Strain | MIC (µg/mL) | Reference Compound |

| Thiosemicarbazone | Various Aldehydes | E. coli | 0.018 | Ciprofloxacin |

| Thiosemicarbazone | Various Aldehydes | S. aureus | 0.018 | Ciprofloxacin |

| Schiff Base | Salicylaldehyde | S. aureus | 62.5 | Not Specified |

| Schiff Base | Salicylaldehyde | E. coli | 62.5 | Not Specified |

| Thiosemicarbazone | Various Aldehydes | C. albicans | Moderate Activity | Fluconazole |

This table presents data from structurally similar compounds to suggest the potential activity of this compound derivatives, as direct data is not available.

Antioxidant Activity

The phenolic hydroxyl group in the core structure is a key feature that suggests potential antioxidant activity. This activity can be evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals.

Potential Mechanisms of Action:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical to neutralize it.

Quantitative Data from Analogous Compounds:

The antioxidant activity is often expressed as the concentration required to scavenge 50% of the radicals (IC50).

| Derivative Type | Analogous Core Structure | Assay | IC50 (µg/mL) | Reference Compound |

| Thiosemicarbazone | Benzaldehyde | DPPH | Variable | Ascorbic Acid/Trolox |

| Thiosemicarbazone | Benzaldehyde | ABTS | Variable | Ascorbic Acid/Trolox |

This table presents data from structurally similar compounds to suggest the potential activity of this compound derivatives, as direct data is not available.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

Synthesis of Derivatives (General Procedures)

3.1.1. Synthesis of Schiff Base Derivatives:

-

Dissolve 1 mmol of this compound in 20 mL of ethanol.

-

Add 1 mmol of the desired primary amine to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

3.1.2. Synthesis of Hydrazone Derivatives:

-

Dissolve 1 mmol of this compound in 20 mL of ethanol.

-

Add a solution of 1 mmol of the desired hydrazide (e.g., isonicotinic hydrazide, phenylhydrazine) in 10 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath.

-

Filter the resulting solid, wash with diethyl ether, and dry.

-

Purify the product by recrystallization.

3.1.3. Synthesis of Thiosemicarbazone Derivatives:

-

Dissolve 1 mmol of this compound in 25 mL of warm ethanol.

-

Add a solution of 1 mmol of thiosemicarbazide in 15 mL of warm ethanol.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture to room temperature and pour it into crushed ice.

-

Filter the precipitated solid, wash thoroughly with cold water, and dry.

-

Recrystallize from ethanol to obtain the pure thiosemicarbazone.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the general synthesis workflow and a potential signaling pathway that could be affected by these derivatives based on literature for analogous compounds.

Caption: General synthesis workflow for derivatives.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-(4-Chlorophenyl)-2-formylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Chlorophenyl)-2-formylphenol is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution reactions are governed by the interplay of the electronic and steric effects of its three substituents: a hydroxyl group, a formyl group, and a 4-chlorophenyl group. Understanding these effects is crucial for the targeted synthesis of novel derivatives with desired properties.

Theoretical Background: Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the phenol ring of this compound is determined by the directing effects of the existing substituents.

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and an ortho, para-director.[1][2][3] It donates electron density to the aromatic ring through a strong +M (mesomeric) effect, which outweighs its -I (inductive) effect. This increases the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to electrophilic attack.

-

Formyl (-CHO) Group: The formyl group is a deactivating group and a meta-director.[4] It withdraws electron density from the aromatic ring through both -M and -I effects. This deactivates the entire ring towards electrophilic substitution and directs incoming electrophiles to the meta position, which is the least deactivated position.

-

4-Chlorophenyl Group: The 4-chlorophenyl group at the C6 position primarily exerts a steric influence on the adjacent positions of the phenol ring. While the chlorine atom on the phenyl ring is a deactivating ortho, para-director for that ring, the overall effect of the 4-chlorophenyl substituent on the reactivity of the phenol ring is mainly steric hindrance.[4][5]

Predicted Regioselectivity of Electrophilic Substitution

The substitution pattern on the phenol ring of this compound is a result of the competition between the directing effects of the hydroxyl and formyl groups, as well as steric hindrance from the 4-chlorophenyl group. The available positions for substitution are C3, C4, and C5.

-

Position C3: This position is meta to the strongly activating hydroxyl group and ortho to the deactivating formyl group. Both factors disfavor electrophilic attack at this position.

-

Position C4: This position is para to the deactivating formyl group and meta to the activating hydroxyl group, making it an unfavorable site for substitution.

-

Position C5: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating formyl group. The powerful activating and directing effect of the hydroxyl group makes C5 the most electronically favored position for electrophilic attack.

Summary of Predicted Regioselectivity

| Reaction Type | Predicted Major Product |

| Nitration | 6-(4-Chlorophenyl)-2-formyl-5-nitrophenol |

| Halogenation | 5-Bromo-6-(4-Chlorophenyl)-2-formylphenol |

| Sulfonation | 6-(4-Chlorophenyl)-2-formyl-5-sulfonic acid phenol |

| Friedel-Crafts Alkylation | 5-Alkyl-6-(4-Chlorophenyl)-2-formylphenol |

Generalized Experimental Protocols

The following are generalized experimental protocols for common electrophilic substitution reactions, adapted from standard procedures for substituted phenols.[3][6] These should be considered as starting points and may require optimization for the specific substrate.

Nitration

-

Reagents: this compound, dilute nitric acid, glacial acetic acid (solvent).

-

Procedure:

-

Dissolve this compound in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add dilute nitric acid dropwise with constant stirring.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 6-(4-Chlorophenyl)-2-formyl-5-nitrophenol.

-

Halogenation (Bromination)

-

Reagents: this compound, bromine, carbon tetrachloride or chloroform (solvent).

-

Procedure:

-

Dissolve this compound in a suitable solvent like carbon tetrachloride or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring.

-

The reaction is typically rapid, and the color of the bromine will disappear.

-

After the addition, stir the mixture for a short period at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to yield 5-bromo-6-(4-Chlorophenyl)-2-formylphenol.

-

Sulfonation

-

Reagents: this compound, concentrated sulfuric acid.

-

Procedure:

-

Carefully add this compound in small portions to concentrated sulfuric acid with stirring.

-

Heat the mixture gently (e.g., on a water bath) for several hours. The reaction temperature can influence the isomer distribution in some phenols, but for this substrate, C5 is the strongly preferred position.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

The sulfonic acid derivative may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it is soluble, it can be isolated by salting out or by forming a salt with a suitable base.

-

Purification can be achieved by recrystallization of the product or its salt.

-

Friedel-Crafts Alkylation

-

Reagents: this compound, alkyl halide (e.g., tert-butyl chloride), a mild Lewis acid catalyst (e.g., anhydrous aluminum chloride in small amounts, or a milder catalyst like zinc chloride). Phenols can react with strong Lewis acids, so conditions must be carefully controlled.[7][8][9]

-

Procedure:

-

Suspend the Lewis acid catalyst in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Add the alkyl halide to the suspension.

-

Slowly add a solution of this compound in the same solvent.

-

Stir the mixture at a suitable temperature (which may range from room temperature to gentle heating) for several hours.

-

Decompose the reaction complex by carefully adding ice and dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

-

Remove the solvent by evaporation and purify the product by column chromatography or recrystallization.

-

Visualizations

Caption: Logical relationship of substituent effects on electrophilic substitution.

Caption: General experimental workflow for electrophilic substitution.

References

- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. mt.com [mt.com]

In-depth Technical Guide: Interaction Studies of 6-(4-Chlorophenyl)-2-formylphenol and its Derivatives with Biological Targets

Disclaimer: Extensive research has revealed a notable scarcity of publicly available data specifically detailing the biological interactions of 6-(4-Chlorophenyl)-2-formylphenol. The majority of existing research focuses on the biological activities of its Schiff base derivatives. This guide, therefore, summarizes the known information on this compound and provides a comprehensive overview of the biological activities of its closely related derivatives as a predictive model for its potential interactions.

Introduction to this compound

This compound is an organic compound with the molecular formula C13H9ClO2.[1] Its structure, featuring a phenolic hydroxyl group ortho to a formyl group on a biphenyl scaffold, makes it a valuable precursor in the synthesis of various derivatives, particularly Schiff bases. While direct studies on its biological targets are limited, its structural similarity to other chlorophenyl compounds suggests potential for enzyme inhibition and antimicrobial activity.[1] The true biological potential of this compound is more extensively explored through the activities of its derivatives.

Synthesis and Derivatization

The primary route to synthesizing this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl core, followed by regioselective formylation at the ortho position to the hydroxyl group. The Vilsmeier-Haack reaction is a commonly employed method for this formylation step.[1]

The formyl group of this compound is a reactive handle for the synthesis of a wide array of derivatives. The most common derivatization involves the condensation reaction with primary amines to form Schiff bases (imines). This reaction is a cornerstone for developing libraries of compounds with diverse biological activities.

Biological Activities of Schiff Base Derivatives

Schiff bases derived from phenolic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[2][3][4][5] The biological activity is often attributed to the azomethine group (-C=N-).

Schiff base derivatives of phenols have shown significant inhibitory activity against several enzymes. For instance, studies on Schiff bases with similar structural motifs have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).[6]

| Derivative Class | Target Enzyme | IC50 (nM) Range | Reference |

| Phenolic Schiff Bases | Acetylcholinesterase (AChE) | 16.11 - 57.75 | [6] |

| Phenolic Schiff Bases | Butyrylcholinesterase (BChE) | 19.80 - 53.31 | [6] |

| Phenolic Schiff Bases | Carbonic Anhydrase I (hCA I) | ~26.08 | [6] |

| Phenolic Schiff Bases | Carbonic Anhydrase II (hCA II) | ~85.79 | [6] |

This data is representative of phenolic Schiff bases and not specific to derivatives of this compound.

The phenolic hydroxyl group in these compounds contributes to their antioxidant properties. The antioxidant capacity of related Schiff bases has been evaluated using various assays.

| Derivative Class | Antioxidant Assay | IC50 (µg/mL) Range | Reference |

| Phenolic Schiff Bases | DPPH Radical Scavenging | 12.15 - 99.01 | [6] |

| Phenolic Schiff Bases | ABTS Radical Scavenging | 4.30 - 34.65 | [6] |

This data is representative of phenolic Schiff bases and not specific to derivatives of this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of phenolic Schiff bases.

This protocol is a standard colorimetric method for determining acetylcholinesterase and butyrylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound (inhibitor)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATChI or BTChI) and DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This protocol assesses the free radical scavenging ability of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compound

-

Methanol or ethanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Potential Signaling Pathway Interactions

While specific signaling pathways involving this compound are not documented, its derivatives' inhibitory effects on enzymes like cholinesterases and carbonic anhydrases suggest potential interactions with related pathways.

-

Cholinergic Signaling: By inhibiting AChE and BChE, these compounds could modulate cholinergic neurotransmission, a pathway crucial in the central and peripheral nervous systems. Dysregulation of this pathway is implicated in Alzheimer's disease.

-

pH Regulation and Ion Transport: Carbonic anhydrase inhibitors can affect cellular pH regulation and ion transport. These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[6]

Conclusion

This compound serves as a valuable scaffold for generating biologically active Schiff base derivatives. While direct evidence of its interaction with biological targets is lacking, the extensive research on its derivatives points towards promising avenues for drug discovery, particularly in the areas of neurodegenerative diseases and conditions requiring carbonic anhydrase inhibition. Future research should focus on the direct biological evaluation of the parent compound to fully elucidate its therapeutic potential.

References

- 1. This compound | 343604-43-3 | Benchchem [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of 6-(4-Chlorophenyl)-2-formylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 6-(4-Chlorophenyl)-2-formylphenol, a substituted salicylaldehyde derivative with potential applications in medicinal chemistry and materials science. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to form the precursor, 4-(4-chlorophenyl)phenol. This intermediate is then subjected to a highly regioselective ortho-formylation using the Casnati-Skattebøl method with magnesium chloride and paraformaldehyde to yield the final product. This protocol includes detailed methodologies, reagent tables, and expected characterization data.

Introduction

Salicylaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and complex molecular architectures. The introduction of an aryl substituent at the 6-position, such as a 4-chlorophenyl group, can significantly influence the molecule's steric and electronic properties, making it a valuable building block for novel Schiff bases, ligands for metal complexes, and potential therapeutic agents. The following protocol outlines a reliable and efficient pathway to synthesize this compound.

Overall Reaction Scheme

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 4-(4-Chlorophenyl)phenol

This step involves the formation of the biphenyl backbone through a Suzuki-Miyaura cross-coupling reaction between 4-iodophenol and 4-chlorophenylboronic acid.

Experimental Protocol

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodophenol (10.0 g, 45.5 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (8.5 g, 54.5 mmol, 1.2 equiv.), and potassium carbonate (18.9 g, 137 mmol, 3.0 equiv.).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water (150 mL). Bubble nitrogen gas through the mixture for 20 minutes to degas the solution. Add tetrakis(triphenylphosphine)palladium(0) (1.05 g, 0.91 mmol, 2 mol%).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system like toluene/hexane to afford 4-(4-chlorophenyl)phenol as a white to off-white solid.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 4-Iodophenol | 219.99 | 10.0 g | 45.5 | 1.0 equiv. |

| 4-Chlorophenylboronic acid | 156.37 | 8.5 g | 54.5 | 1.2 equiv. |

| Potassium Carbonate | 138.21 | 18.9 g | 137 | 3.0 equiv. |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.05 g | 0.91 | 0.02 equiv. |

| Toluene | - | 120 mL | - | Solvent |

| Water | - | 30 mL | - | Solvent |

Expected Results

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| Melting Point | 146-148 °C[1] |

Part 2: Synthesis of this compound

This step utilizes the Casnati-Skattebøl formylation, which is highly selective for the ortho-position of phenols.[2][3][4][5]

Experimental Workflow

Figure 2: Workflow for the ortho-formylation of 4-(4-Chlorophenyl)phenol.

Experimental Protocol

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (4.8 g, 50.0 mmol, 2.0 equiv.) and paraformaldehyde (2.25 g, 75.0 mmol, 3.0 equiv.) under a positive pressure of argon.

-

Solvent and Base Addition: Add dry tetrahydrofuran (THF, 125 mL) via syringe, followed by the dropwise addition of dry triethylamine (7.0 mL, 50.0 mmol, 2.0 equiv.). Stir the resulting suspension for 10 minutes at room temperature.

-

Substrate Addition: Add a solution of 4-(4-chlorophenyl)phenol (5.1 g, 25.0 mmol, 1.0 equiv.) in dry THF (50 mL) dropwise to the reaction mixture.

-

Reaction: Immerse the flask in a preheated oil bath at 75 °C and heat at a gentle reflux for 4-6 hours. The reaction mixture will typically turn a bright yellow-orange color. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and add 1 M hydrochloric acid (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |

| 4-(4-Chlorophenyl)phenol | 204.65 | 5.1 g | 25.0 | 1.0 equiv. |

| Anhydrous Magnesium Chloride | 95.21 | 4.8 g | 50.0 | 2.0 equiv. |

| Paraformaldehyde | 30.03 (as CH₂O) | 2.25 g | 75.0 | 3.0 equiv. |

| Triethylamine | 101.19 | 7.0 mL | 50.0 | 2.0 equiv. |

| Tetrahydrofuran (dry) | - | 175 mL | - | Solvent |

| 1 M Hydrochloric Acid | - | 100 mL | - | Work-up |

| Diethyl Ether | - | ~225 mL | - | Extraction |

Characterization Data (Expected)

The following table summarizes the expected characterization data for the final product, this compound, based on data for structurally similar compounds.

| Parameter | Expected Value |

| Appearance | Pale yellow solid |

| Yield | 60-75% |

| Melting Point | 110-115 °C (estimated) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.5 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.6-7.4 (m, 5H, Ar-H), 7.2-7.0 (m, 2H, Ar-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.0 (CHO), 160.0 (C-OH), 138.0, 135.0, 134.0, 130.0, 129.0, 128.0, 122.0, 120.0, 118.0. (Aromatic carbons, estimated). |

| IR (KBr, cm⁻¹) | ~3100-3300 (br, O-H), ~2850, 2750 (C-H, aldehyde), ~1660 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic). |

| Mass Spec (ESI-MS) | m/z: 231.04 [M-H]⁻ for C₁₃H₉ClO₂ |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Triethylamine and tetrahydrofuran are flammable and volatile. Avoid ignition sources.

-

Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a robust and efficient method for obtaining this compound. The use of a Suzuki-Miyaura coupling followed by a highly regioselective ortho-formylation ensures good yields and high purity of the final product, making it accessible for further applications in research and development.

References

Vilsmeier-Haack formylation of 4-chlorophenol to yield 6-(4-Chlorophenyl)-2-formylphenol

Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract